molecular formula C20H22N4 B15118337 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15118337
M. Wt: 318.4 g/mol
InChI Key: YBWVHMXSDBHEMX-UHFFFAOYSA-N
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Description

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a cyclopenta[d]pyrimidine ring fused with a piperidine ring, making it a bicyclic system

Preparation Methods

The synthesis of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenyl group and the nitrile functionality.

Synthetic Route:

    Cyclization: The cyclopenta[d]pyrimidine core is synthesized through cyclization of suitable precursors.

    Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution.

    Addition of Phenyl Group: The phenyl group is added through a Friedel-Crafts alkylation reaction.

    Nitrile Introduction: The nitrile group is introduced using a cyanation reaction.

Reaction Conditions:

    Cyclization: Acidic or basic conditions, typically using sulfuric acid or sodium hydroxide.

    Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Friedel-Crafts Alkylation: Catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

    Cyanation: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation:

    Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Conditions: Aqueous or organic solvents, often at elevated temperatures.

    Products: Oxidized derivatives, such as carboxylic acids or ketones.

Reduction:

    Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Conditions: Anhydrous solvents like ether or THF, typically at room temperature.

    Products: Reduced derivatives, such as amines or alcohols.

Substitution:

    Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

    Conditions: Solvents like dichloromethane (DCM) or acetonitrile, often at room temperature.

    Products: Substituted derivatives, such as halogenated or alkylated compounds.

Scientific Research Applications

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies to understand its interaction with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Potential applications in the development of new materials.
  • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors on the cell surface or within the cell.

Pathways Involved:

  • Signal transduction pathways.
  • Metabolic pathways.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the piperidine ring fused with the cyclopenta[d]pyrimidine core.
  • The specific substitution pattern, including the phenyl and nitrile groups.

These features contribute to its unique chemical and biological properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H22N4/c1-15-22-18-9-5-8-17(18)19(23-15)24-12-10-20(14-21,11-13-24)16-6-3-2-4-7-16/h2-4,6-7H,5,8-13H2,1H3

InChI Key

YBWVHMXSDBHEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)(C#N)C4=CC=CC=C4

Origin of Product

United States

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